molecular formula C18H26Fe B8297249 Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Katalognummer: B8297249
Molekulargewicht: 298.2 g/mol
InChI-Schlüssel: VSUTUDRPAASKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene” is a unique chemical entity that has garnered interest in various scientific fields. This compound is characterized by its distinct molecular structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a series of chemical reactions that require precise conditions. The preparation methods typically include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Wirkmechanismus

The mechanism by which the compound exerts its effects involves several molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors to modulate their activity. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Several compounds share structural similarities with “Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene”. These include:

Uniqueness

What sets “this compound” apart is its unique combination of properties, including its high stability, catalytic activity, and potential biological activities. These characteristics make it a valuable compound for a wide range of scientific and industrial applications .

Eigenschaften

Molekularformel

C18H26Fe

Molekulargewicht

298.2 g/mol

IUPAC-Name

iron(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/2C9H13.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3;/q2*-1;+2

InChI-Schlüssel

VSUTUDRPAASKEB-UHFFFAOYSA-N

Kanonische SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Fe+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.